Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate
Description
Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate is a synthetic intermediate featuring a pentanoate backbone with two key protecting groups:
- A tert-butoxycarbonyl (Boc) group at position 4, which safeguards the amine functionality during synthetic processes.
- A tert-butyldimethylsilyl (TBDMS) ether at position 5, protecting the hydroxyl group.
This compound is critical in multi-step organic syntheses, particularly in peptide and nucleoside chemistry, where orthogonal protection strategies are essential. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the TBDMS group requires fluoride-based reagents (e.g., TBAF) for cleavage .
Properties
IUPAC Name |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO5Si/c1-16(2,3)23-15(20)18-13(10-11-14(19)21-7)12-22-24(8,9)17(4,5)6/h13H,10-12H2,1-9H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLPINUUIACIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538074 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96014-55-0 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate, with the CAS number 96014-55-0, is a synthetic compound utilized in various biochemical research applications. Its unique structure incorporates a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBDMS) ether, which influence its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. The presence of both the Boc and TBDMS groups suggests potential applications in peptide synthesis and as a protective group in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C17H35NO5Si |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 96014-55-0 |
| Purity | Typically ≥95% |
Biological Activity
The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of bioactive compounds, particularly in medicinal chemistry. Its protective groups allow for selective reactions, enhancing the efficiency of synthetic pathways leading to pharmacologically relevant molecules.
The compound's mechanism involves:
- Stabilization of reactive intermediates : The TBDMS group provides stability during chemical transformations.
- Facilitation of peptide bond formation : The Boc group protects the amine, allowing for controlled coupling reactions.
Case Studies and Research Findings
- Synthesis of Bioactive Peptides : Research has demonstrated that compounds like this compound can be efficiently utilized in the synthesis of peptides with enhanced biological properties. For instance, studies have shown successful incorporation into cyclic peptides, leading to improved stability and bioactivity profiles compared to linear analogs.
- Anticancer Activity : Preliminary studies indicate that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines. The modulation of cellular pathways through these derivatives suggests potential as anticancer agents.
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that certain derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, indicating their potential role in drug design targeting metabolic disorders.
Scientific Research Applications
Peptide Synthesis
Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate is primarily used as a building block in peptide synthesis. The Boc group serves as a protective group for amines, allowing for selective coupling reactions without the risk of side reactions. This compound facilitates the formation of peptide bonds, which are crucial for constructing complex peptides and proteins.
Case Study: Synthesis of Cyclic Peptides
Research has demonstrated that this compound can be efficiently incorporated into cyclic peptides, enhancing their stability and biological activity compared to linear analogs. The controlled reactions enabled by the Boc and TBDMS groups allow for the synthesis of cyclic structures that exhibit improved pharmacological properties.
Medicinal Chemistry
The compound's derivatives have shown promising results in anticancer activity studies. Preliminary research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The modulation of cellular pathways through these derivatives highlights their importance in drug design.
Case Study: Anticancer Activity
In vitro studies have revealed that derivatives synthesized from this compound can inhibit tumor growth in specific cancer models, indicating a pathway for developing novel cancer therapies.
Enzyme Inhibition Studies
This compound has also been investigated for its role as an enzyme inhibitor. Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
Case Study: Enzyme Inhibition
Research has focused on the development of enzyme inhibitors derived from this compound, demonstrating their effectiveness in modulating enzyme activity related to metabolic diseases. These findings suggest a potential therapeutic application in managing conditions such as diabetes and obesity.
Biochemical Research
The biological activity of this compound is closely linked to its role as an intermediate in synthesizing bioactive compounds. Its ability to stabilize reactive intermediates during chemical transformations enhances the efficiency of synthetic pathways leading to pharmacologically relevant molecules.
Key Mechanisms:
- Stabilization of Reactive Intermediates: The TBDMS group provides stability during chemical transformations.
- Facilitation of Peptide Bond Formation: The Boc group protects the amine, allowing for controlled coupling reactions.
Chemical Reactions Analysis
Boc Group Removal
The Boc group is cleaved under acidic conditions to regenerate the primary amine. Common reagents include:
| Reagent | Conditions | Yield | Selectivity |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 1–2 h in dichloromethane (DCM) | >90% | Boc removed; TBDMS stable |
| HCl (4M in dioxane) | 30 min, RT | 85–90% | Compatible with acid-labile groups |
Mechanism : Protonation of the carbonyl oxygen followed by elimination of CO₂ and tert-butanol, yielding the free amine .
TBDMS Ether Cleavage
The TBDMS group is removed under basic or fluoride-mediated conditions:
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | 12 h, THF, RT | 80–85% | May require extended reaction time |
| HF-pyridine | 6 h, 0°C | 95% | High efficiency; hazardous |
Mechanism : Fluoride ions attack the silicon atom, leading to Si–O bond cleavage and regeneration of the hydroxyl group .
Acid Stability
-
Boc Group : Stable in mild acids (e.g., acetic acid) but labile in strong acids (TFA, HCl).
-
TBDMS Ether : Resists acidic conditions (pH > 4), enabling orthogonal deprotection strategies .
Base Stability
-
Boc Group : Degrades in strong bases (e.g., NaOH), limiting compatibility.
-
TBDMS Ether : Stable under weakly basic conditions (e.g., NaHCO₃).
Oxidation Reactions
The hydroxyl group (post-TBDMS removal) undergoes oxidation to a ketone using:
-
Swern Oxidation (oxalyl chloride, DMSO): Yields pentanoyl moiety with >80% efficiency.
-
Dess-Martin Periodinane : Mild conditions, minimal side reactions.
Side Reactions and Mitigation
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Premature Boc cleavage | Prolonged exposure to TFA | Limit reaction time to ≤2 h |
| TBDMS hydrolysis | Aqueous fluoride solutions | Use anhydrous TBAF in dry THF |
Research Findings
Comparison with Similar Compounds
Benzyl 5-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate ()
- Structural Similarities: Pentanoate backbone with TBDMS-protected hydroxyl at position 5.
- Key Differences :
- Benzyl ester vs. methyl ester in the target compound.
- Additional 3-hydroxy-3-methyl substituent.
- Functional Implications: Benzyl esters require hydrogenolysis (e.g., Pd/C, H₂) for deprotection, whereas methyl esters are stable under such conditions.
Methyl 4-((tert-Butoxycarbonyl)(cyanomethyl)amino)-2,2-diphenylbutanoate ()
- Structural Similarities: Boc-protected amino group.
- Key Differences: Butanoate backbone (shorter chain) vs. pentanoate. Cyanomethyl substitution on the amino group.
- Functional Implications: The shorter chain may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions. The cyanomethyl group introduces electron-withdrawing effects, altering the compound’s electronic profile .
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid ()
- Structural Similarities: Boc-protected amino group.
- Key Differences: Butanoic acid (free carboxylic acid) vs. methyl ester. Absence of silyl ether.
- Functional Implications :
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid ()
- Structural Similarities: Boc-protected amino group at position 4. Pentanoate-derived backbone.
- Key Differences :
- Biphenyl substituent at position 5 vs. TBDMS-O in the target.
- Free carboxylic acid vs. methyl ester.
- The carboxylic acid may limit bioavailability due to ionization at physiological pH .
Data Table: Key Properties of Target and Similar Compounds
Research Findings and Implications
- Protection Strategy Efficiency : The combination of Boc and TBDMS in the target compound allows sequential deprotection, minimizing side reactions during synthesis .
- Backbone Length and Bioactivity: Pentanoate derivatives (e.g., target compound) exhibit improved pharmacokinetic properties over shorter-chain analogs (e.g., butanoates) due to enhanced lipid solubility .
- Ester vs. Carboxylic Acid : Methyl esters (target) generally offer better cellular uptake than carboxylic acids, which are prone to ionization and reduced permeability .
Preparation Methods
Boc Protection of Amino Group
- Reagents: Di-tert-butyl dicarbonate (Boc₂O), base such as triethylamine or 4-(dimethylamino)pyridine (DMAP).
- Solvent: Dichloromethane (DCM) or acetonitrile.
- Conditions: Room temperature, typically stirring overnight.
- Mechanism: Nucleophilic attack of the amine on Boc₂O, forming the carbamate protecting group.
- Yield: High yields (>90%) are typical.
TBDMS Protection of Hydroxyl Group
- Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole or triethylamine as base.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions: 0 °C to room temperature, 1–16 hours.
- Mechanism: The hydroxyl oxygen attacks the silicon center of TBDMSCl, facilitated by the base, forming the silyl ether.
- Yield: Excellent yields (80–99%) reported.
Esterification (if applicable)
- Formation of the methyl ester can be achieved by standard esterification methods (e.g., Fischer esterification or methylation of the acid).
Representative Synthetic Procedure (Adapted from Literature)
The following procedure is adapted from a detailed synthesis reported by Harmand et al. (2018), which, while focusing on a related compound, illustrates the key steps for preparing Boc and TBDMS protected amino acid derivatives:
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Boc hydroxylamine + TBDMSCl, triethylamine, CH₂Cl₂, 4 °C to RT, 16 h | Formation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate | 99.5 | High purity (97.5%) solid obtained |
| 2 | (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst, chloroform, 4 °C to RT | Organocatalytic addition for amino acid derivative formation | 37.8 (combined) | Enantiomeric excess 94% |
| 3 | Purification by column chromatography | Isolation of pure product | — | TLC and NMR used for monitoring |
This method highlights the installation of Boc and TBDMS groups sequentially under mild conditions, ensuring high selectivity and yield.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy:
- ^1H NMR signals for Boc tert-butyl group at ~1.4 ppm (singlet, 9H).
- TBDMS methyl groups appear at ~0.0 to 0.1 ppm (singlets, 6H and 9H for Si-CH₃ and tert-butyl).
- Carbonyl carbons observed in ^13C NMR at ~155–158 ppm for Boc and ~172 ppm for ester carbonyls.
- Mass Spectrometry:
- Molecular ion peaks consistent with the molecular weight of 361.5 g/mol.
- Purity: Typically ≥95% by qNMR or HPLC analysis.
Data Table: Key Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine, DCM | RT | Overnight | >90 | Standard amine protection |
| TBDMS protection | TBDMSCl, imidazole, DCM | 0 °C to RT | 1–16 hours | 80–99 | Moisture-free conditions crucial |
| Esterification (methyl ester) | Methanol, acid catalyst or methylating agent | RT or reflux | Several hours | Variable | Dependent on starting material |
Notes on Orthogonal Protection and Stability
- The Boc group is acid-labile and can be removed by trifluoroacetic acid (TFA) without affecting the TBDMS group.
- The TBDMS group is stable under mild acidic conditions but cleaved by fluoride sources (e.g., TBAF).
- This orthogonality allows selective deprotection in multi-step syntheses.
Summary of Research Findings
- The combination of Boc and TBDMS protecting groups in this compound facilitates its use as a versatile intermediate in peptide synthesis and medicinal chemistry.
- The synthetic routes are well-established, reproducible, and scalable, providing high-purity products suitable for further transformations.
- Analytical methods such as NMR, MS, and chromatography confirm the structural integrity and purity of the synthesized compound.
- The compound's stability under various conditions has been characterized, supporting its utility in complex synthetic sequences.
Q & A
What are the standard synthetic routes for introducing Boc and TBS protecting groups in Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate, and what reagents are typically employed?
Basic Research Question
The tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) groups are introduced sequentially to protect the amine and hydroxyl functionalities, respectively. The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in dichloromethane . The TBS group is introduced via silylation with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF or THF . Key considerations include reaction temperature (0–25°C) and exclusion of moisture to prevent premature deprotection.
Which analytical techniques are most effective for confirming the structural integrity of this compound, and what key spectral features should be monitored?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying regioselectivity. In ¹H NMR, the Boc group appears as a singlet at ~1.4 ppm (9H, tert-butyl), while the TBS group shows two singlets at ~0.1 ppm (6H, Si-CH₃) and 0.9 ppm (9H, tert-butyl) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, with the Boc (+101.12 Da) and TBS (+114.25 Da) groups contributing distinct mass increments. Infrared (IR) spectroscopy can validate carbonyl (Boc: ~1700 cm⁻¹) and silyl ether (TBS: ~1250 cm⁻¹) stretches .
In multi-step syntheses utilizing this compound, how can researchers design orthogonal protection strategies to prevent unwanted deprotection during subsequent reactions?
Advanced Research Question
Orthogonal protection requires selecting groups with distinct cleavage conditions. The Boc group is acid-labile (e.g., TFA), while the TBS ether is stable to mild acids but cleaved by fluoride ions (e.g., TBAF) . For example, during peptide elongation, Boc deprotection with TFA in dichloromethane leaves the TBS group intact. Subsequent TBS removal can be performed post-synthesis using TBAF in THF . Compatibility testing under simulated reaction conditions (e.g., monitoring silyl ether stability via ¹H NMR during acid treatments) is recommended to validate orthogonality .
What experimental approaches can be used to quantify the kinetic stability of the TBS ether group under various acidic or basic conditions relevant to peptide synthesis workflows?
Advanced Research Question
Controlled kinetic studies involve exposing the compound to incremental concentrations of acids (e.g., TFA, HCl) or bases (e.g., NH₃/MeOH) at defined temperatures. Aliquots are taken at timed intervals and analyzed via HPLC or ¹H NMR to track TBS group retention . For example, in 0.1% TFA/DCM at 25°C, the TBS group exhibits <5% cleavage over 24 hours, whereas 1.0 M HCl in dioxane causes >90% cleavage within 2 hours . Activation energy (Eₐ) calculations using the Arrhenius equation can further predict stability under non-standard conditions.
How should researchers address discrepancies between theoretical and observed yields when employing this compound in solid-phase synthesis platforms?
Advanced Research Question
Yield discrepancies often arise from incomplete coupling or side reactions. To troubleshoot:
- Monitor coupling efficiency using Kaiser or chloranil tests for free amines .
- Optimize activation reagents : HATU or DIC/HOBt may improve coupling yields compared to EDCI .
- Assess resin loading : Lower substitution resins (0.2–0.5 mmol/g) reduce steric hindrance .
- Characterize byproducts : LC-MS can identify truncated sequences or deprotected intermediates. For example, premature TBS cleavage under basic conditions can generate hydroxyl byproducts, necessitating milder deprotection protocols .
How can competing side reactions, such as β-elimination or racemization, be minimized during the synthesis or application of this compound?
Advanced Research Question
β-Elimination risks increase under basic conditions due to the labile β-hydroxy ester moiety. Strategies include:
- Low-temperature reactions (0–4°C) during silylation or coupling steps .
- Use of non-nucleophilic bases (e.g., 2,6-lutidine) instead of DMAP for Boc installation .
- Racemization mitigation : Employ coupling agents like Oxyma Pure/DIC, which minimize epimerization compared to HOBt/DIC . Chiral HPLC (e.g., with a CHIRALPAK® column) can quantify enantiomeric excess post-synthesis .
What methodologies are recommended for assessing the environmental impact or degradation pathways of this compound in laboratory waste streams?
Advanced Research Question
Environmental fate studies should include:
- Hydrolysis experiments : Expose the compound to aqueous buffers (pH 3–11) at 25–50°C, monitoring degradation via LC-MS. The Boc group hydrolyzes to CO₂ and tert-butanol under acidic conditions, while the TBS group releases SiO₂ and dimethylbutane .
- Microbial degradation assays : Use OECD 301B guidelines to assess biodegradability in activated sludge .
- Ecotoxicology screening : Daphnia magna or algae growth inhibition tests (OECD 202/201) evaluate aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
